molecular formula C9H18N2O B121289 ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 145012-50-6

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

Cat. No.: B121289
CAS No.: 145012-50-6
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-IUCAKERBSA-N
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Description

The compound ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a unique chemical provided by Sigma-Aldrich . It has a linear formula of C9H18O1N2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H18O1N2 . For a more detailed structural analysis, you may need to refer to a specialized database or resource.

Scientific Research Applications

Synthesis and Chemical Structures

  • The compound reacts with different aldehydes to afford a series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, highlighting its utility in synthesizing novel organic structures (Reddy et al., 2012).
  • It undergoes a cascade cyclization with various aldehydes, providing an efficient method for the stereoselective construction of fused pyranopiperidine derivatives, demonstrating its versatility in organic synthesis (Subba Reddy et al., 2016).

Coordination Chemistry and Molecular Structures

  • Complexes involving this compound exhibit diverse molecular structures and show potential for understanding coordination chemistry and molecular architecture (Sairem et al., 2012).
  • The compound's involvement in coordination polymers indicates its potential in studying magnetic properties and structural variations induced by solvents like methanol and ethanol (Liu et al., 2009).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDDYAECHPPRM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN2[C@@H]1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932471
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145012-50-6
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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